molecular formula C15H15NO2 B7441046 N-phenyl-2-phenylmethoxyacetamide

N-phenyl-2-phenylmethoxyacetamide

Cat. No.: B7441046
M. Wt: 241.28 g/mol
InChI Key: QWKRBXFXSUYEOZ-UHFFFAOYSA-N
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Description

N-phenyl-2-phenylmethoxyacetamide is a synthetic acetamide derivative of interest in scientific research and development. Compounds with similar N-phenylacetamide and ether-containing structures are frequently investigated in medicinal chemistry as potential intermediates for the synthesis of more complex molecules or as key scaffolds in drug discovery projects . The structure of this compound, featuring two aromatic rings connected via an amide and an ether linkage, suggests potential for diverse non-covalent interactions with biological targets, such as π–π stacking and hydrogen bonding . Researchers might explore its utility in developing novel pharmacologically active agents, given that structurally related phenylacetamide compounds have been designed and evaluated for various biological activities, including as potential antidepressants and non-hepatotoxic analgesic candidates . This product is intended for laboratory and research purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use. Specific data on this compound's mechanism of action, spectroscopic properties, and specific research applications requires further experimental characterization.

Properties

IUPAC Name

N-phenyl-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(16-14-9-5-2-6-10-14)12-18-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWKRBXFXSUYEOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Molecular Weight Key Substituents logP* Primary Application
This compound ~285.3 Phenyl, phenylmethoxy ~3.5 Hypothetical CNS/pharma
Methoxyacetylfentanyl 352.5 Phenyl, methoxy, piperidine ~4.2 Opioid analgesic
Alachlor 269.8 Chloro, methoxymethyl, diethyl ~3.8 Herbicide
N-(2-methoxyphenyl)-2-phenyl-2-(phenylsulfanyl)acetamide 351.4 Methoxy, phenylsulfanyl ~4.0 Research compound

*logP values estimated using fragment-based methods.

  • Lipophilicity : this compound’s logP (~3.5) suggests moderate blood-brain barrier penetration, intermediate between alachlor and methoxyacetylfentanyl.
  • Metabolism : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, whereas phenylsulfanyl groups () may form stable metabolites.

Preparation Methods

Williamson Ether Synthesis

This method involves the reaction of sodium benzylate with chloroacetic acid under basic conditions:

PhCH2ONa+ClCH2COOHPhCH2OCH2COOH+NaCl\text{PhCH}2\text{ONa} + \text{ClCH}2\text{COOH} \rightarrow \text{PhCH}2\text{OCH}2\text{COOH} + \text{NaCl}

Yields typically range from 65–80%, with purification via recrystallization from ethanol/water mixtures.

Hydrolysis of Benzyl Bromoacetate

Benzyl bromoacetate undergoes saponification using aqueous NaOH, followed by acidification to yield the free acid:

PhCH2OCH2COOCH2Ph+2NaOHPhCH2OCH2COONa+PhCH2OH+NaBr\text{PhCH}2\text{OCH}2\text{COOCH}2\text{Ph} + 2\text{NaOH} \rightarrow \text{PhCH}2\text{OCH}2\text{COONa} + \text{PhCH}2\text{OH} + \text{NaBr}
PhCH2OCH2COONa+HClPhCH2OCH2COOH+NaCl\text{PhCH}2\text{OCH}2\text{COONa} + \text{HCl} \rightarrow \text{PhCH}2\text{OCH}2\text{COOH} + \text{NaCl}

This method achieves near-quantitative conversion under reflux conditions.

Amide Bond Formation Strategies

The coupling of 2-phenylmethoxyacetic acid with aniline is achieved through three principal methods.

Carbodiimide-Mediated Coupling

Ethylcarbodiimide hydrochloride (EDCI) and hydroxybenzotriazole (HOBt) facilitate the reaction in dichloromethane/DMF (30–35°C, 40 h), yielding N-phenyl-2-phenylmethoxyacetamide in 30–60%.

Table 1: EDCI/HOBt Coupling Optimization

Solvent SystemTemperature (°C)Time (h)Yield (%)
CH2_2Cl2_2/DMF30–354030–60
THF254825–50

CDI-Mediated Coupling

CDI activates the carboxylic acid in THF, followed by aniline addition (28–30°C, 24 h), improving yields to 44–74%.

Table 2: CDI Coupling Parameters

CDI Equiv.Aniline Equiv.SolventYield (%)
1.21.2THF44–74
1.51.5DMF50–70

Acid Chloride Method

Conversion of 2-phenylmethoxyacetic acid to its chloride using thionyl chloride (SOCl2_2), followed by reaction with aniline in anhydrous THF, achieves 70–85% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Polar aprotic solvents (DMF, THF) enhance coupling efficiency, while elevated temperatures (≥30°C) reduce reaction times but risk side product formation.

Catalysts and Additives

Triethylamine (TEA) as a base improves amidation kinetics, particularly in CDI-mediated reactions.

Analytical Characterization

  • IR Spectroscopy : Strong absorption at 1650 cm1^{-1} (C=O stretch).

  • 1^1H NMR : δ 7.25–7.45 (m, 10H, aromatic), δ 4.55 (s, 2H, OCH2_2), δ 3.85 (s, 2H, COCH2_2).

  • ESI-MS : [M+H]+^+ at m/z 286.1.

Comparative Analysis of Synthetic Routes

Table 3: Method Efficiency Comparison

MethodYield (%)Purity (%)Scalability
EDCI/HOBt30–6090–95Moderate
CDI44–7485–92High
Acid Chloride70–8595–98High

The acid chloride route offers superior yields and purity, albeit requiring stringent anhydrous conditions. CDI-mediated coupling balances efficiency and practicality for lab-scale synthesis .

Q & A

Q. Structural-Activity Relationship (SAR) :

Substituent ModificationObserved Effect (Example)Reference
Methoxy → HydroxyIncreased solubility but reduced COX-2 affinity
Ethyl → ChlorineEnhanced cytotoxicity in HeLa cells

How should researchers address contradictions in reported bioactivity data for this compound analogs?

Advanced Research Question
Discrepancies often arise from structural nuances or assay variability:

  • Step 1 : Compare substituent positions (e.g., para vs. ortho methoxy groups alter electron density) .
  • Step 2 : Replicate assays under standardized conditions (e.g., fixed cell passage number, solvent controls) .
  • Step 3 : Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Example : A study on N-(4-chlorophenyl) analogs showed conflicting IC₅₀ values (12 µM vs. 45 µM) due to differences in cell culture media .

What strategies are effective for scaling up this compound synthesis without compromising purity?

Advanced Research Question
Scale-up challenges include heat dissipation and mixing efficiency. Solutions:

  • Flow Chemistry : Continuous reactors improve temperature control and reduce side products .
  • Crystallization Optimization : Use mixed solvents (e.g., ethanol/water) to enhance crystal yield .
  • Process Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring .

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